molecular formula C23H18ClF3N2O5S B15090616 Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B15090616
M. Wt: 526.9 g/mol
InChI Key: WXRYAQLGXGJXFN-UHFFFAOYSA-N
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Description

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a multifunctional thiophene derivative with a complex substitution pattern. Its core structure consists of a thiophene ring substituted at positions 2, 3, 4, and 5. Key features include:

  • Position 2: A 2-methoxybenzamido group (aromatic amide with methoxy substitution).
  • Position 3: A methyl ester group.
  • Position 4: A methyl substituent.
  • Position 5: A carbamoyl group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety, introducing both halogenated and electron-withdrawing trifluoromethyl groups.

Properties

Molecular Formula

C23H18ClF3N2O5S

Molecular Weight

526.9 g/mol

IUPAC Name

methyl 5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H18ClF3N2O5S/c1-11-17(22(32)34-3)21(29-19(30)13-6-4-5-7-16(13)33-2)35-18(11)20(31)28-15-10-12(23(25,26)27)8-9-14(15)24/h4-10H,1-3H3,(H,28,31)(H,29,30)

InChI Key

WXRYAQLGXGJXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2OC)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

Methyl 5-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-2-(2-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring with various functional groups, including carbamoyl, carboxylate, and amido moieties. The trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C23H18ClF3N2O4SC_{23}H_{18}ClF_3N_2O_4S, with a molecular weight of approximately 510.91 g/mol.

Property Value
Molecular FormulaC23H18ClF3N2O4S
Molecular Weight510.91 g/mol
Key Functional GroupsThiophene, Carbamoyl, Carboxylate, Amido

Anticancer Properties

Preliminary studies indicate that this compound exhibits anti-cancer properties. It has shown potential against various cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.

  • Mechanism of Action : The unique combination of functional groups may allow the compound to interact with biological targets such as enzymes or receptors involved in cancer progression. Research suggests that the compound may induce early apoptosis in cancer cells and arrest them in the G2/M phase of the cell cycle.
  • Case Studies :
    • In vitro studies demonstrated significant antiproliferative activity against pancreatic cancer cell lines (e.g., BxPC-3 and Panc-1), with IC50 values reported as low as 0.051 µM, indicating potent activity against these cells .
    • Similar compounds with trifluoromethyl groups have been shown to enhance anticancer efficacy through DNA intercalation, suggesting a possible mechanism for this compound's activity .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound may possess anti-inflammatory effects. The presence of the carbamoyl group is often associated with such activities in related compounds.

Interaction Studies

Understanding the interactions between this compound and biological targets is crucial for optimizing its efficacy:

  • Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are employed to elucidate binding affinities to target proteins.
  • Structural Analysis : Studies utilizing NMR spectroscopy and X-ray diffraction can provide insights into the spatial arrangement of the molecule and its interaction dynamics with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate (CAS 335410-33-8)

  • Key Differences :
    • Position 5 : 2-ethoxyphenyl carbamoyl (ethoxy group instead of chloro-trifluoromethylphenyl).
    • Position 2 : 2-fluorobenzamido (fluorine substitution vs. methoxy in the target compound).
  • Fluorine’s electronegativity might enhance hydrogen bonding compared to methoxy, affecting solubility or target interactions .

Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 1396987-76-0)

  • Key Differences :
    • Position 2 : Cyclohexanecarboxamido (aliphatic vs. aromatic amide).
    • Position 5 : 4-ethoxyphenyl carbamoyl (ethoxy substitution at para position vs. chloro-trifluoromethyl at meta in the target).
  • Para-substitution on the phenyl ring may alter spatial interactions with biological targets .

Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

  • Key Differences: Position 2: Amino group (free NH₂ vs. benzamido in the target).
  • Implications: The amino group introduces a reactive site for derivatization but may reduce stability under oxidative conditions. Enhanced hydrogen-bonding capacity could improve solubility or receptor binding .

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate

  • Key Differences :
    • Position 2 : Chloroacetamido (reactive α-chloro group).
    • Position 5 : Methylcarbamoyl (small alkyl vs. aromatic carbamoyl).
  • Implications :
    • The chloroacetamido group may act as an alkylating agent, conferring cytotoxicity.
    • Methylcarbamoyl’s simplicity could reduce steric hindrance but limit aromatic interactions .

Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

  • Key Differences :
    • Positions 2 and 4 : Dual ester groups (vs. single ester in the target).
    • Position 5 : Acetamido (small acyl group vs. carbamoyl-phenyl).
  • Implications :
    • Dual esters may increase hydrophobicity, affecting bioavailability.
    • Acetamido’s electron-withdrawing nature could modulate ring electronics differently .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Potential Implications
Target Compound 2-(2-methoxybenzamido), 3-methyl ester, 5-(2-chloro-5-trifluoromethylphenyl carbamoyl) Trifluoromethyl, chloro, methoxy groups Enhanced stability, lipophilicity, and target binding
Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-... (CAS 335410-33-8) 2-(2-fluorobenzamido), 5-(2-ethoxyphenyl carbamoyl) Ethoxy, fluorine Altered solubility and metabolic stability
Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-... (CAS 1396987-76-0) 2-cyclohexanecarboxamido, 5-(4-ethoxyphenyl carbamoyl) Aliphatic amide, para-substitution Increased steric bulk and metabolic resistance
Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate 2-amino, 5-(2-methoxyphenyl carbamoyl) Free amino group Reactivity and hydrogen-bonding potential
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-chloroacetamido, 5-methylcarbamoyl Reactive α-chloro group Alkylation capacity and simplified carbamoyl

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